![molecular formula C25H20FNO6S B281415 Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281415.png)
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as XMD8-92, is a small molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, making it an attractive target for cancer research.
Mécanisme D'action
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by binding to the Porcupine enzyme, which is responsible for adding a lipid molecule to Wnt proteins. This lipid modification is necessary for the activation of the Wnt pathway, so by inhibiting Porcupine, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate effectively blocks Wnt signaling. This leads to decreased expression of Wnt target genes, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have potent anti-cancer effects in vitro and in vivo. In addition to inducing apoptosis and decreasing cell proliferation, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to inhibit tumor growth and metastasis in animal models. However, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to have some off-target effects, such as inhibition of Hedgehog signaling and induction of ER stress. These effects may limit its therapeutic potential in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its specificity for the Wnt pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the Wnt pathway in various biological processes. However, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a small molecule inhibitor, which may limit its efficacy in vivo. In addition, the off-target effects mentioned above may complicate interpretation of results.
Orientations Futures
There are several future directions for research on Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Another area of interest is the identification of biomarkers that can predict response to Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate treatment. Finally, the potential use of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
Méthodes De Synthèse
The synthesis of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, starting with the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-hydroxy-2-methylbenzofuran-3-carboxylic acid to form the benzofuran ring. The resulting compound is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonamide moiety. Finally, the benzoyl chloride is added to the sulfonamide to form the final product, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential use in cancer therapy. The Wnt signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting this pathway, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis and decrease cell proliferation in various cancer cell lines, including colon, breast, and lung cancer. In addition to its anti-cancer properties, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been studied for its potential use in regenerative medicine, as the Wnt pathway is involved in tissue repair and regeneration.
Propriétés
Formule moléculaire |
C25H20FNO6S |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
ethyl 5-[benzoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20FNO6S/c1-3-32-25(29)23-16(2)33-22-14-11-19(15-21(22)23)27(24(28)17-7-5-4-6-8-17)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3 |
Clé InChI |
RMZRFYFVMJLFMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)
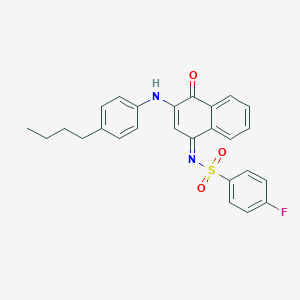


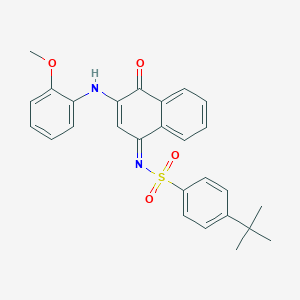

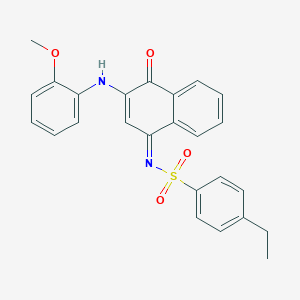
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
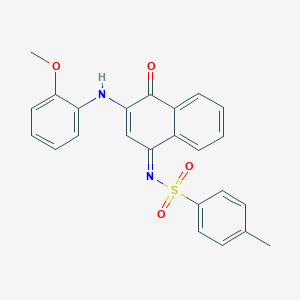
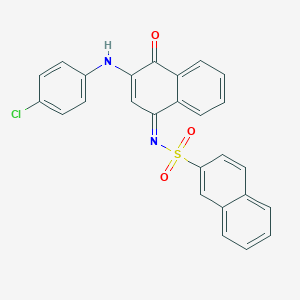
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)